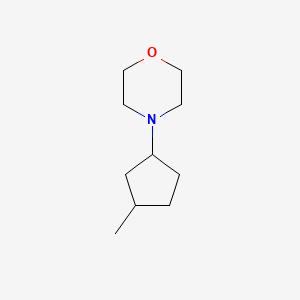

4-(3-methylcyclopentyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylcyclopentyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9-2-3-10(8-9)11-4-6-12-7-5-11/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJNPYTOIGCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-methylcyclopentyl)morpholine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure of 4-(3-methylcyclopentyl)morpholine consists of a saturated six-membered morpholine ring, where the nitrogen atom is covalently bonded to the C1 position of a 3-methylcyclopentyl ring. The presence of the methyl group on the cyclopentyl ring introduces a chiral center, meaning this compound can exist as (1R,3R), (1S,3S), (1R,3S), and (1S,3R) stereoisomers.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C10H19NO | - |

| Molecular Weight | 169.26 g/mol | - |

| Boiling Point | ~220-240 °C | Estimated based on similar N-alkylated morpholines. |

| Melting Point | Not readily predictable | Likely a low-melting solid or a liquid at room temperature. |

| Density | ~0.95-1.05 g/cm³ | Estimated based on analogous compounds. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The morpholine moiety imparts some water solubility, while the cyclopentyl group increases lipophilicity. |

| pKa (of conjugate acid) | ~7.5 - 8.5 | Typical range for N-alkylated morpholines. |

| LogP | ~2.0 - 3.0 | Estimated partition coefficient, indicating moderate lipophilicity. |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-methylcyclopentanone with morpholine. This two-step, one-pot reaction is a common and versatile method for forming C-N bonds.

Synthetic Workflow

Below is a DOT script representation of the synthetic workflow.

Technical Guide: 4-(3-methylcyclopentyl)morpholine - Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-methylcyclopentyl)morpholine, a substituted morpholine derivative. Due to the absence of a readily available commercial source and corresponding CAS number in public databases, this document outlines a probable synthetic route and expected analytical data based on established chemical principles. The primary proposed synthesis involves the reductive amination of 3-methylcyclopentanone with morpholine. This guide details the experimental protocol for this synthesis, methods for purification and characterization, and presents the expected physicochemical properties in a structured format for ease of reference. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this and similar morpholine-containing compounds.

Identification and Physicochemical Properties

While a specific CAS number for this compound is not publicly cataloged, its identity can be established through its molecular structure and systematic nomenclature. The physicochemical properties of the starting materials are crucial for the successful synthesis of the target compound.

Table 1: Properties of Key Reactants

| Compound Name | 3-Methylcyclopentanone | Morpholine |

| CAS Number | 13368-42-8[1] | 110-91-8[2][3] |

| Molecular Formula | C₆H₁₀O | C₄H₉NO[3] |

| Molecular Weight | 98.14 g/mol | 87.12 g/mol [3] |

| Boiling Point | 144-145 °C | 128-130 °C |

| Density | 0.914 g/mL | 1.007 g/mL |

| Appearance | Colorless liquid | Colorless liquid with a characteristic amine-like odor[3] |

Proposed Synthesis: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 3-methylcyclopentanone with morpholine. This reaction proceeds in two main steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final amine product.

Synthetic Pathway

The reaction between a ketone (3-methylcyclopentanone) and a secondary amine (morpholine) initially forms an enamine intermediate with the elimination of water.[4][5][6] This enamine can then be reduced in situ to the desired saturated tertiary amine, this compound. Various reducing agents can be employed for this transformation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

-

3-Methylcyclopentanone

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-methylcyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM), add morpholine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Characterization and Analytical Data

As no experimental data for this compound is available in the searched literature, the following table presents the expected analytical characterization methods and general anticipated results based on the structure of the molecule and data for similar compounds.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methyl group on the cyclopentyl ring, methylene protons of the cyclopentyl and morpholine rings, and the methine proton of the cyclopentyl ring attached to the nitrogen. |

| ¹³C NMR | Resonances for the methyl carbon, the five carbons of the cyclopentyl ring, and the four carbons of the morpholine ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₀H₁₉NO, MW: 169.26 g/mol ). |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups, C-N stretching, and C-O-C stretching of the morpholine ring. Absence of a C=O stretch from the starting ketone. |

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the isolated compound. |

Experimental Workflow and Logic

The overall process from starting materials to the purified and characterized product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound. The proposed reductive amination pathway is a robust and well-established method for the preparation of such N-substituted morpholines. The detailed experimental protocol and expected analytical data will be valuable for researchers aiming to synthesize this compound for further investigation in areas such as medicinal chemistry and materials science. While no specific biological activity has been reported for this particular molecule, the morpholine scaffold is a well-known pharmacophore present in numerous bioactive compounds, suggesting that this compound could be a valuable building block for the development of novel chemical entities.

References

- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Enamine formation from cyclic ketones [digital.maag.ysu.edu]

Spectroscopic Data for 4-(3-methylcyclopentyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-(3-methylcyclopentyl)morpholine. Due to the absence of published experimental spectra for this specific molecule, this document presents a detailed, predicted dataset for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established spectroscopic principles and data from structurally related compounds, offering a valuable resource for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -O-CH ₂- (Morpholine) |

| ~2.55 | m | 1H | -N-CH - (Cyclopentyl) |

| ~2.45 | t | 4H | -N-CH ₂- (Morpholine) |

| ~1.90 - 2.10 | m | 2H | Cyclopentyl-CH ₂ |

| ~1.65 - 1.80 | m | 2H | Cyclopentyl-CH ₂ |

| ~1.40 - 1.55 | m | 2H | Cyclopentyl-CH ₂ |

| ~1.25 | m | 1H | -CH -CH₃ (Cyclopentyl) |

| ~0.95 | d | 3H | -CH-CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~67.0 | -O-C H₂- (Morpholine) |

| ~65.0 | -N-C H- (Cyclopentyl) |

| ~54.0 | -N-C H₂- (Morpholine) |

| ~38.0 | -C H-CH₃ (Cyclopentyl) |

| ~33.0 | Cyclopentyl-C H₂ |

| ~24.0 | Cyclopentyl-C H₂ |

| ~20.0 | -CH-C H₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (Aliphatic) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 1115 | Strong | C-O-C stretching (Ether) |

| 1070 | Medium | C-N stretching (Alkyl amine) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragmentation

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₃]⁺ |

| 112 | [M - C₄H₉]⁺ (Loss of butyl radical from cyclopentyl ring) |

| 100 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 86 | [Morpholine-CH₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly onto the ATR crystal.[1]

-

Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum.

-

Data Acquisition: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC) for separation and introduction. The sample must be volatilized in the ion source.[2][3]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[2][3]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the spectroscopic identification of a synthesized compound.

References

A Technical Guide to the Solubility and Stability of 4-(3-methylcyclopentyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The morpholine ring can enhance potency, modulate pharmacokinetic properties, and act as a scaffold to orient other functional groups.[3][4] Understanding the solubility and stability of a novel derivative like 4-(3-methylcyclopentyl)morpholine is fundamental for its development as a potential therapeutic agent. Poor solubility can impede absorption and lead to unreliable results in bioassays, while instability can compromise the safety and efficacy of a drug substance.[5][6]

This guide will first present the known physicochemical properties of morpholine as a baseline. It will then provide detailed experimental protocols for determining the aqueous and organic solvent solubility, as well as the chemical stability under various stress conditions, for this compound.

The Influence of the 3-Methylcyclopentyl Substituent

The addition of a 3-methylcyclopentyl group to the morpholine nitrogen is expected to significantly alter its physicochemical properties compared to the parent molecule. The alkyl substituent will increase the lipophilicity and molecular weight, likely leading to a decrease in aqueous solubility and an increase in solubility in nonpolar organic solvents. The tertiary amine will have a pKa typical for N-alkyl morpholines, influencing its solubility in aqueous solutions of varying pH. The stability of the molecule will be dictated by the inherent stability of the morpholine ring and any potential degradation pathways introduced by the substituent.

Caption: Logical relationship of the core, substituent, and predicted properties.

Physicochemical Properties of Morpholine

The following tables summarize the known properties of the parent compound, morpholine, which can serve as a baseline for understanding its derivatives.

Table 1: General and Physical Properties of Morpholine

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -5 °C |

| Boiling Point | 129 °C |

| Density | 1.007 g/cm³ |

| pKa (conjugate acid) | 8.36 |

Table 2: Solubility Profile of Morpholine

| Solvent | Solubility |

| Water | Miscible |

| Acetone | Miscible |

| Ethanol | Miscible |

| Benzene | Miscible |

| Ether | Miscible |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter that affects its absorption and distribution. Both kinetic and thermodynamic solubility should be assessed.

Aqueous Solubility Determination

3.1.1 Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[5]

Protocol:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[7]

-

Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in microtiter plate wells.[7]

-

Incubation: Seal the plate and shake at a constant speed (e.g., 850 rpm) at room temperature for 2 hours.[7][8]

-

Precipitate Removal: Separate any undissolved precipitate by filtration using a solubility filter plate or by centrifugation.[8]

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant. This can be done using various methods:

-

UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax and determine the concentration using a standard curve.[8]

-

LC-MS/MS: For compounds with poor UV absorbance, use LC-MS/MS for more sensitive quantification.[8][9]

-

Nephelometry: Detect undissolved particles by light scattering without a separation step.[5][10]

-

3.1.2 Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true solubility".[11][12]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[9]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After incubation, allow the solution to stand, then filter it through a 0.45 µm filter to remove all undissolved solid.[7]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[13]

Caption: Experimental workflow for aqueous solubility determination.

Organic Solvent Solubility

Determining solubility in various organic solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Preparation: Place a known mass (e.g., 1-5 mg) of this compound into a vial.[14]

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., methanol, acetonitrile, dichloromethane) dropwise or in small portions.[14]

-

Dissolution: After each addition, vigorously shake or vortex the vial to facilitate dissolution.[14]

-

Endpoint Determination: Continue adding solvent until the compound is completely dissolved. The total volume of solvent used to dissolve the known mass of the compound is recorded.[14]

-

Calculation: The solubility can be expressed in terms of mg/mL or mol/L. The process can be repeated at different temperatures if required.

Experimental Protocols for Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.[6][15] Forced degradation studies are performed to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.[17] A degradation of 5-20% is typically targeted to ensure that degradation products can be adequately detected and characterized.[18]

4.1.1 Hydrolytic Stability

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M to 1 M HCl.[18] Incubate at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[18]

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[18] Use similar incubation conditions as for the acidic study.

-

Neutral Conditions: Dissolve the compound in purified water and heat to stress conditions.

4.1.2 Oxidative Stability

-

Procedure: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[19] Store the solution at room temperature, protected from light.

4.1.3 Photostability

-

Procedure: Expose a solid sample of the compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[20][21] The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[21] A control sample should be stored under the same conditions but protected from light.[20]

4.1.4 Thermal Stability

-

Procedure: Expose a solid sample of the compound to elevated temperatures (e.g., 40-80°C) in a controlled oven.[18][22] Samples can also be stored at elevated temperature and humidity (e.g., 40°C / 75% RH) to assess sensitivity to moisture.[15]

Sample Analysis for all Forced Degradation Studies: At specified time points, withdraw samples and quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure peaks are not co-eluting.

Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[23]

Protocol:

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions: Store samples in containers that simulate the proposed packaging under long-term conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH).

-

Testing Frequency: For long-term studies, test samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[24] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[24]

-

Parameters to Test: The testing should cover physical, chemical, and microbiological attributes as appropriate, including appearance, assay, and purity (degradation products).[23]

Caption: Workflow for a comprehensive stability assessment study.

Potential Signaling Pathways and Biological Activity

While the specific biological target of this compound is unknown, the morpholine scaffold is prevalent in compounds targeting the central nervous system (CNS).[3][25] Morpholine derivatives often interact with neurotransmitter receptors, such as cannabinoid and opioid receptors, or enzymes like PI3K and mTOR, which are implicated in mood disorders, pain, and CNS tumors.[2][25] The morpholine ring is valued for its ability to improve PK/PD properties, including enhancing solubility and brain permeability.[3][25] The biological activity of this compound would need to be determined through specific in vitro and in vivo assays relevant to its intended therapeutic area.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. onyxipca.com [onyxipca.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. SOP for Forced Degradation Study [m-pharmainfo.com]

- 20. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 21. database.ich.org [database.ich.org]

- 22. azom.com [azom.com]

- 23. ema.europa.eu [ema.europa.eu]

- 24. asean.org [asean.org]

- 25. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(3-methylcyclopentyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Strategies

The synthesis of 4-(3-methylcyclopentyl)morpholine can be approached through two primary and highly effective strategies:

-

Reductive Amination of 3-Methylcyclopentanone with Morpholine: This is arguably the most direct and efficient route. It involves the reaction of a ketone (3-methylcyclopentanone) with a secondary amine (morpholine) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine, which is then reduced in situ to the final tertiary amine product.

-

N-Alkylation of Morpholine with a 3-Methylcyclopentyl Halide: This classical approach involves the nucleophilic substitution of a halide (or other suitable leaving group) on the 3-methylcyclopentyl ring by the nitrogen atom of morpholine. The choice of the leaving group and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

A third, less direct, but viable strategy involves the cyclization of a suitably substituted diol or amino alcohol . However, given the ready availability of the starting materials for the first two methods, this guide will focus on reductive amination and N-alkylation.

Pathway 1: Reductive Amination

This pathway is a one-pot reaction that is often favored for its simplicity and efficiency.

Experimental Protocol:

A general procedure for the reductive amination of 3-methylcyclopentanone with morpholine is as follows:

-

Reaction Setup: To a solution of 3-methylcyclopentanone (1.0 eq) and morpholine (1.2 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added a reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a commonly used and effective reducing agent for this transformation as it is mild and selective. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, often with an acid catalyst. Catalytic hydrogenation over palladium on carbon (Pd/C) is another alternative.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Reductive Amination

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-(3-methylcyclopentyl)morpholine in Biological Systems

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological profile of the compound 4-(3-methylcyclopentyl)morpholine. The following technical guide is a hypothetical exploration of its potential mechanisms of action based on the well-documented activities of other compounds containing the morpholine scaffold. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules with diverse biological activities.[1][2] This guide presents three plausible, well-characterized mechanisms through which a molecule like this compound might exert its effects: inhibition of the PI3K/mTOR signaling pathway, antagonism of the sigma-1 receptor, and disruption of fungal ergosterol biosynthesis. All data and protocols are based on representative, known morpholine-containing compounds and should be considered illustrative for this hypothetical analysis.

Hypothetical Mechanism 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4] Numerous small molecules containing a morpholine moiety have been developed as potent PI3K and/or mTOR inhibitors.[1][5] The morpholine group often plays a key role in binding to the ATP-binding pocket of these kinases, particularly by forming hydrogen bonds with the hinge region of the enzyme.[1][3] For instance, ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine groups that competitively inhibits ATP binding.[2][6][7]

A compound such as this compound could theoretically act as an ATP-competitive inhibitor of PI3K. By occupying the ATP-binding site, it would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] This would, in turn, prevent the recruitment and activation of downstream effectors like Akt and PDK1, leading to the suppression of the entire signaling cascade.[6] The consequences of this inhibition would be a halt in cell cycle progression, typically inducing a G0/G1 arrest, and a reduction in cell proliferation and survival.[8][9][10]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Activity of Representative Morpholine-Based PI3K Inhibitors

| Compound | Target(s) | IC50 / Ki Values | Cell Line / Assay Type | Reference |

| ZSTK474 | PI3Kα | IC50: 16 nM | Enzyme Assay | [6] |

| PI3Kβ | IC50: 44 nM | Enzyme Assay | [6] | |

| PI3Kδ | IC50: 5 nM (Ki: 1.8 nM) | Enzyme Assay | [6][7] | |

| PI3Kγ | IC50: 49 nM | Enzyme Assay | [6] | |

| mTOR | Weak inhibition (>100 µM) | Enzyme Assay | [7] | |

| Gedatolisib (PKI-587) | PI3Kα | IC50: 0.4 nM | Enzyme Assay | [5] |

| mTOR | IC50: 1.6 nM | Enzyme Assay | [5] |

Experimental Protocol: In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from methods used to characterize PI3K inhibitors like ZSTK474.[7]

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific PI3K isoform (e.g., PI3Kα).

-

Materials:

-

Recombinant human PI3K enzyme.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS).

-

Biotinylated PIP2 substrate.

-

ATP.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (for GST-tagged enzyme) or specific antibody for the product, and Streptavidin-XL665.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 2 µL of the test compound dilution (or DMSO for control).

-

Add 4 µL of a solution containing the PI3K enzyme and biotinylated PIP2 substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

-

Data Analysis:

-

Calculate the ratio of the emission at 665 nm to that at 620 nm.

-

Plot the HTRF ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Hypothetical Mechanism 2: Sigma-1 Receptor Antagonism

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[11] The sigma-1 receptor (σ1R) is implicated in a wide range of CNS functions and diseases, including pain, depression, and neurodegeneration, by modulating ion channels and other receptor systems.[12][13] Several σ1R antagonists feature a morpholine or similar heterocyclic amine moiety, which is often crucial for binding.[14] Antagonism of the σ1R has been shown to produce antinociceptive effects in models of neuropathic and inflammatory pain.[14][15]

Given its structure, this compound could potentially bind to the σ1R as an antagonist. This action would involve blocking the chaperone activity of the receptor, thereby preventing its modulation of target proteins such as NMDA receptors or voltage-gated ion channels. In the context of pain, this could lead to a reduction in neuronal hyperexcitability and a dampening of pain signal transmission.

Caption: Experimental workflow for a sigma-1 receptor competitive binding assay.

Quantitative Data: Binding Affinities of Representative σ1R Ligands

| Compound | Ligand Type | Ki for σ1R (nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference |

| (+)-Pentazocine | Agonist | ~2-3 nM | ~1000 | [16] |

| Haloperidol | Antagonist | ~3-4 nM | ~1 | [12] |

| PRE-084 | Agonist | ~2.2 nM | >7000 | [17] |

| (R/S)-RC-752 | Antagonist | 6.2 nM | >160 | [14] |

| CM304 | Antagonist | 0.68 nM | 567 | [17] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is based on standard procedures for characterizing σ1R ligands.[16][18][19]

-

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

-

Materials:

-

Membrane preparation from a tissue rich in σ1R (e.g., guinea pig brain or liver).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-(+)-pentazocine (a selective σ1R agonist).

-

Non-specific binding agent: Haloperidol (10 µM final concentration).

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

-

Liquid scintillation cocktail and vials.

-

Liquid scintillation counter.

-

-

Procedure:

-

Thaw the membrane preparation on ice. Homogenize and dilute to the desired protein concentration (e.g., 200-300 µ g/tube ) in ice-cold binding buffer.

-

Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

-

To each tube, add:

-

100 µL of membrane preparation.

-

50 µL of binding buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound dilution.

-

50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).

-

-

Vortex gently and incubate at 37°C for 90 minutes.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.

-

Wash the filters three times with 4 mL of ice-cold buffer.

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Plot percent inhibition versus the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Mechanism 3: Antifungal Activity via Ergosterol Biosynthesis Inhibition

Morpholine-based compounds are a well-established class of agricultural and clinical antifungal agents.[20][21] Their primary mechanism of action is the inhibition of specific enzymes within the fungal ergosterol biosynthesis pathway.[20][22][23] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion compromises membrane integrity and function, leading to fungal cell death.[22] Specifically, morpholines like fenpropimorph and amorolfine inhibit two enzymes: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2).[20][22] This dual inhibition makes the development of resistance more difficult for the fungus.[20]

The structure of this compound, with its lipophilic cyclopentyl group and polar morpholine ring, is consistent with antifungal morpholines. It could act by binding to and inhibiting ERG24 and ERG2, leading to a buildup of toxic sterol intermediates (like ignosterol) and a depletion of ergosterol, ultimately resulting in antifungal activity.[20]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Quantitative Data: Antifungal Activity of Representative Morpholine Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Amorolfine | Candida albicans | 0.03 - 4 | [24] |

| Cryptococcus neoformans | 0.06 - 0.25 | [24] | |

| Aspergillus fumigatus | 4 - 16 | [24] | |

| Fenpropimorph | Candida albicans | 1 - 4 | [20] |

| UR-9751 | Candida albicans | 0.25 - >64 | [25] |

| Cryptococcus neoformans | 0.06 - 0.125 | [25] |

Experimental Protocol: Ergosterol Quantitation Assay

This protocol is used to determine if a compound inhibits ergosterol biosynthesis.[26][27]

-

Objective: To quantify the total ergosterol content in fungal cells after treatment with a test compound.

-

Materials:

-

Fungal strain (e.g., Candida albicans).

-

Growth medium (e.g., RPMI-1640).

-

Test compound (e.g., this compound) in DMSO.

-

Saponification solution: 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile dH₂O, brought to 100 mL with 100% ethanol).

-

n-Heptane.

-

Sterile deionized water.

-

Spectrophotometer capable of scanning from 230 nm to 300 nm.

-

-

Procedure:

-

Grow a culture of the fungus to mid-log phase.

-

Inoculate fresh media with the culture to a starting OD₆₀₀ of ~0.1.

-

Add the test compound at various concentrations (including a DMSO vehicle control).

-

Incubate the cultures for a defined period (e.g., 16 hours) at 30°C with shaking.

-

Harvest an equal number of cells from each culture by centrifugation. Wash the cell pellets with sterile water.

-

Add 3 mL of the 25% alcoholic KOH solution to each cell pellet.

-

Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cells.

-

Allow the tubes to cool to room temperature.

-

Add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

-

Allow the layers to separate, then transfer the upper n-heptane layer to a new tube.

-

Read the absorbance of the n-heptane layer in a spectrophotometer by scanning from 230 nm to 300 nm.

-

-

Data Analysis:

-

Ergosterol and the intermediate 24(28)-dehydroergosterol both absorb at 281.5 nm, while the accumulation of other sterols can be detected by a shoulder at 230 nm.

-

The percentage of ergosterol can be calculated using the absorbance values: % Ergosterol = [(A₂₈₁.₅ / wet weight) - (A₂₃₀ / wet weight)] x 100.

-

Compare the ergosterol content of treated samples to the vehicle control to determine the percentage of ergosterol inhibition. Plot this inhibition against compound concentration to determine the EC50.

-

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K by ZSTK474 suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. academic.oup.com [academic.oup.com]

Literature Review: 4-(3-methylcyclopentyl)morpholine - A Compound Undisclosed in Current Scientific Literature

An extensive and systematic review of prominent scientific databases, chemical repositories, and patent literature has revealed no specific data for the compound 4-(3-methylcyclopentyl)morpholine. This suggests that the compound may be a novel chemical entity that has not yet been synthesized, or if it has, the details of its synthesis, properties, and biological activity are not publicly available in the indexed scientific domain.

While direct information on this compound is absent, this guide will provide a comprehensive overview of the synthesis, and known biological significance of structurally related N-substituted morpholine derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential synthesis and evaluation of this and similar molecules. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a number of approved drugs.[1][2]

General Synthesis of N-Substituted Morpholine Derivatives

The synthesis of N-alkylated morpholines, such as the target compound, can generally be achieved through several established synthetic routes. A common and straightforward method is the reductive amination of a ketone or aldehyde with morpholine. In the context of this compound, this would involve the reaction of 3-methylcyclopentanone with morpholine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

A generalized workflow for this synthetic approach is presented below.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of an N-cycloalkylmorpholine derivative via reductive amination. This is not a validated protocol for the synthesis of this compound and would require optimization and validation in a laboratory setting.

-

Reaction Setup: To a solution of 3-methylcyclopentanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.1 equivalents).

-

Formation of Intermediate: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted morpholine.

Physicochemical and Pharmacokinetic Properties of the Morpholine Scaffold

The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1][2] Its saturated, heterocyclic nature imparts a degree of conformational flexibility. The nitrogen atom is basic, with a pKa typically around 8.5, allowing for the formation of water-soluble salts. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. The overall polarity of the morpholine moiety can enhance aqueous solubility and modulate the lipophilicity of a molecule.

Known Biological Activities of Morpholine Derivatives

Morpholine derivatives have been reported to exhibit a wide range of biological activities, highlighting the versatility of this scaffold in drug design.[3][4] A summary of some of these activities is presented in the table below.

| Biological Activity | Examples of Morpholine-Containing Compounds | Citation |

| Anticancer | Gefitinib, Erlotinib | [3] |

| Antidepressant | Reboxetine | |

| Antifungal | Amorolfine | [3] |

| Antibacterial | Linezolid | |

| Anti-inflammatory | Emorfazone |

The diverse biological activities of morpholine derivatives stem from the ability of the morpholine ring and its substituents to interact with various biological targets, including enzymes and receptors.[1] The specific biological activity of this compound would be dependent on the stereochemistry of the 3-methylcyclopentyl group and its interaction with a given biological target.

Conclusion

While no direct scientific literature exists for this compound, the established synthetic methodologies for N-substituted morpholines provide a clear path for its potential synthesis. The well-documented importance of the morpholine scaffold in medicinal chemistry suggests that this compound could be of interest for biological evaluation. Researchers aiming to synthesize and study this molecule can draw upon the extensive literature on related compounds to guide their experimental design. Future studies would be required to elucidate its specific chemical properties, biological activity, and any potential therapeutic applications.

References

- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. 4-[(3-Ethylphenyl)methyl]morpholine | C13H19NO | CID 57531687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Emergence of Substituted Morpholines: A Technical Guide to 4-(3-methylcyclopentyl)morpholine

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or biological activity of 4-(3-methylcyclopentyl)morpholine. Therefore, this document serves as a comprehensive technical guide based on established principles of morpholine chemistry and pharmacology, providing a hypothetical framework for its synthesis and potential biological relevance. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold in Drug Discovery

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, make it an attractive moiety for incorporation into drug candidates.[4] The morpholine ring can influence the potency, selectivity, and pharmacokinetic profile of a molecule.[1][3] Numerous approved drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents, feature the morpholine core, highlighting its significance in drug design.[1][5][6]

Substituted morpholines, in particular, have been extensively explored to modulate biological activity. The nitrogen atom of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of a compound's properties. The focus of this guide, this compound, represents a lipophilic N-substituted morpholine, a structural motif that could confer specific interactions with biological targets.

Hypothetical Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through several established methods for N-alkylation of secondary amines. A common and efficient approach is reductive amination.

Proposed Synthetic Route: Reductive Amination

This method involves the reaction of morpholine with 3-methylcyclopentan-1-one in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the final N-alkylated product.

Reaction Scheme:

Detailed Experimental Protocol

Materials:

-

Morpholine (99%)

-

3-Methylcyclopentan-1-one (98%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 3-methylcyclopentan-1-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added morpholine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The structure of the synthesized compound would be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the presence of the 3-methylcyclopentyl and morpholine moieties and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.

Physicochemical Properties

While experimental data is unavailable, the following table summarizes the predicted physicochemical properties of this compound. These properties are crucial for assessing its potential as a drug candidate.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₀H₁₉NO | - |

| Molecular Weight | 169.27 g/mol | - |

| LogP | ~2.5 | Cheminformatic Tools |

| pKa (of conjugate acid) | ~7.5 - 8.5 | Based on similar N-alkylmorpholines |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Based on structure |

Potential Biological Activity and Signaling Pathways

Given the prevalence of morpholine-containing compounds as kinase inhibitors, it is plausible that this compound could exhibit activity against such targets.[4] The lipophilic 3-methylcyclopentyl group could potentially occupy a hydrophobic pocket within the ATP-binding site of a kinase.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic signaling pathway, for instance, a growth factor receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3-methylcyclopentyl)morpholine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved pharmaceuticals and biologically active molecules. Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, have established it as a privileged scaffold in drug design. This technical guide focuses on a specific, yet underexplored, subclass: 4-(3-methylcyclopentyl)morpholine derivatives and their analogs. While direct research on this specific scaffold is limited, this document extrapolates from the broader class of N-cycloalkylmorpholine derivatives to provide a comprehensive overview of potential synthetic routes, anticipated biological activities, and plausible mechanisms of action. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this novel chemical space.

Introduction to the Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry.[1] Its presence in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[2] The nitrogen atom of the morpholine ring is basic, allowing for salt formation and modulation of physicochemical properties, while the ether oxygen can participate in hydrogen bonding interactions with biological targets.[2][3] These features have contributed to the incorporation of the morpholine moiety into a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[3]

Synthesis of this compound and Analogs

Proposed Synthetic Protocol: N-alkylation of Morpholine

A general and reliable method for the synthesis of this compound would involve the reaction of morpholine with a reactive derivative of 3-methylcyclopentanol, such as 3-methylcyclopentyl bromide or tosylate.

Experimental Protocol:

-

Preparation of the Electrophile: 3-methylcyclopentanol can be converted to a better leaving group, such as a tosylate or a bromide.

-

Tosylation: To a solution of 3-methylcyclopentanol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylcyclopentyl tosylate.

-

Bromination: Treat 3-methylcyclopentanol with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0 °C. After the addition is complete, the reaction is typically stirred for several hours at room temperature. Work-up involves quenching with water, separation of the organic layer, washing with bicarbonate solution and brine, drying, and distillation to afford 3-methylcyclopentyl bromide.

-

-

N-alkylation Reaction: To a solution of morpholine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2 equivalents). To this suspension, add the 3-methylcyclopentyl tosylate or bromide (1 equivalent) dropwise. Heat the reaction mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

This general protocol can be adapted for the synthesis of various analogs by using different substituted cyclopentyl electrophiles or substituted morpholines.

Alternative Synthetic Strategies

Other methods for the synthesis of substituted morpholines that could be adapted include:

-

Reductive Amination: Reaction of 3-methylcyclopentanone with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

From 1,2-Amino Alcohols: A more complex but versatile route involves the cyclization of N-(3-methylcyclopentyl)ethanolamine derivatives.[4][5]

Potential Biological Activities and Structure-Activity Relationships (SAR)

Although no specific biological data for this compound derivatives have been reported, the activities of other N-cycloalkylmorpholine analogs can provide insights into their potential therapeutic applications. The structure-activity relationship (SAR) for morpholine derivatives is highly dependent on the nature and substitution pattern of the groups attached to the morpholine ring.[2][3]

Anticipated Therapeutic Areas

-

Central Nervous System (CNS) Disorders: The incorporation of a lipophilic cycloalkyl group like 3-methylcyclopentyl could enhance blood-brain barrier penetration, making these compounds potential candidates for CNS-related disorders. Various N-substituted morpholines have shown activity as antidepressants, anxiolytics, and neuroprotective agents.

-

Oncology: The morpholine scaffold is present in several kinase inhibitors used in cancer therapy. The 3-methylcyclopentyl group could potentially interact with hydrophobic pockets in the active sites of kinases or other cancer-related targets.[6]

-

Infectious Diseases: Morpholine derivatives have been investigated for their antibacterial and antifungal properties. The specific cycloalkyl substituent may influence the spectrum of activity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound analogs can be systematically explored by modifying different parts of the molecule:

-

Cyclopentyl Ring Substitution: The position and nature of substituents on the cyclopentyl ring will likely have a significant impact on activity. The methyl group at the 3-position introduces a chiral center, and the stereochemistry will be a critical determinant of biological activity. Further substitution on the cyclopentyl ring could be explored to probe interactions with the target protein.

-

Morpholine Ring Substitution: Introducing substituents on the morpholine ring itself can modulate the compound's properties. For instance, substitution at the 2, 3, 5, or 6 positions can alter the conformation and steric bulk, influencing target binding.

-

Analogs with Different Cycloalkyl Groups: Comparing the activity of the 3-methylcyclopentyl derivatives with analogs bearing other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cycloheptyl) will help to understand the optimal ring size and substitution for a particular biological target.

Potential Signaling Pathways and Mechanisms of Action

Given the diverse biological activities of morpholine derivatives, this compound analogs could potentially modulate a variety of signaling pathways. The following are plausible pathways based on the activities of related compounds. It is crucial to note that these are hypothetical and would require experimental validation.

Kinase Inhibition Pathway (Oncology)

Many morpholine-containing drugs, such as the PI3K inhibitor GDC-0941, function by inhibiting protein kinases involved in cell growth and proliferation. The this compound scaffold could potentially bind to the ATP-binding site of various kinases.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 4-(3-methylcyclopentyl)morpholine via Reductive Amination

Abstract

This document provides a detailed protocol for the synthesis of 4-(3-methylcyclopentyl)morpholine. The synthetic route is based on the reductive amination of 3-methylcyclopentanone with morpholine. This method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering a reliable and high-yielding pathway to the target compound.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a tertiary amine containing a morpholine and a substituted cyclopentyl moiety. Morpholine and its derivatives are important structural motifs in many biologically active compounds and are considered privileged structures in medicinal chemistry. The synthesis of such compounds is of significant interest for the development of new pharmaceutical agents.

The described method, reductive amination, is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[4] It involves the reaction of a carbonyl compound (3-methylcyclopentanone) with an amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ by a hydride-donating reagent to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mildness, selectivity for iminium ions over ketones, and tolerance to a wide range of functional groups.[1][2][3]

Chemical Reaction Scheme

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |

| 3-Methylcyclopentanone | C₆H₁₀O | 98.14 | ≥97% | Sigma-Aldrich | |

| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich | |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | Sigma-Aldrich | Moisture sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous | In-house prep. | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich | |

| Hydrochloric Acid (for NMR) | HCl | 36.46 | 1 M in D₂O | Sigma-Aldrich | For salt formation if needed |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |

Experimental Protocol

4.1 Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylcyclopentanone (5.00 g, 50.9 mmol, 1.0 equiv.).

-

Dissolve the ketone in 100 mL of anhydrous dichloromethane (DCM).

-

Add morpholine (4.88 mL, 56.0 mmol, 1.1 equiv.) to the solution at room temperature.

-

Stir the mixture for 20 minutes to allow for the initial formation of the enamine/iminium ion intermediate.

4.2 Reductive Amination

-

In a single portion, add sodium triacetoxyborohydride (16.2 g, 76.4 mmol, 1.5 equiv.) to the stirring solution. Caution: The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

4.3 Work-up and Purification

-

Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Reaction Parameters

| Parameter | Value |

| Reactants | |

| 3-Methylcyclopentanone | 1.0 equiv. |

| Morpholine | 1.1 equiv. |

| Sodium triacetoxyborohydride | 1.5 equiv. |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 12-24 hours |

| Atmosphere | Nitrogen |

| Purification Method | Flash Column Chromatography |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas (hydrogen) upon contact with water or acid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Morpholine is corrosive and should be handled with care.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the morpholine protons (δ 2.4-2.8 and 3.6-3.8 ppm), the cyclopentyl protons, and the methyl group.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbons of the morpholine ring, the cyclopentyl ring, and the methyl group.

-

Mass Spectrometry (ESI+): Calculation for C₁₀H₁₉NO [M+H]⁺: 170.15.

The exact chemical shifts will depend on the diastereomeric ratio of the product, as 3-methylcyclopentanone is a chiral molecule and will likely be used as a racemic mixture.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Characterization of CMP-M as a Novel GPCR77 Antagonist

For the purposes of this response, a specific application for 4-(3-methylcyclopentyl)morpholine is not documented in publicly available scientific literature. Therefore, this document presents a hypothetical application of This compound , hereafter referred to as CMP-M , as a novel antagonist for the fictitious G-protein coupled receptor 77 (GPCR77) , a receptor implicated in inflammatory pathways. The following application notes and protocols are illustrative and based on common methodologies in drug discovery and pharmacology.

Introduction

CMP-M is a small molecule antagonist of the G-protein coupled receptor 77 (GPCR77). GPCR77 activation is associated with the upregulation of pro-inflammatory cytokines, making it a target of interest for the development of novel anti-inflammatory therapeutics. These notes provide an overview of the pharmacological properties of CMP-M and protocols for its in vitro characterization.

Mechanism of Action

CMP-M acts as a competitive antagonist at the orthosteric binding site of GPCR77. By occupying this site, it prevents the binding of the endogenous ligand, thereby inhibiting downstream signaling through the Gαq pathway. This inhibition leads to a reduction in the production of inositol phosphates (IP-1) and subsequent calcium mobilization, ultimately attenuating the inflammatory response mediated by GPCR77.

Pharmacological Data

The following tables summarize the in vitro pharmacological profile of CMP-M.

Table 1: In Vitro Potency of CMP-M

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding | Ki | 15.2 |

| IP-1 Accumulation | IC50 | 45.8 |

| Calcium Flux | IC50 | 62.1 |

Table 2: Selectivity Profile of CMP-M

| Receptor | Ki (nM) |

| GPCR77 | 15.2 |

| GPCR-X | > 10,000 |

| GPCR-Y | > 10,000 |

| hERG | > 20,000 |

Experimental Protocols

Protocol 1: GPCR77 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of CMP-M for GPCR77.

Materials:

-

HEK293 cells stably expressing human GPCR77

-

[3H]-Ligand (a known high-affinity radioligand for GPCR77)

-

CMP-M

-

Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

Procedure:

-

Prepare cell membranes from HEK293-GPCR77 cells.

-

In a 96-well filter plate, add 50 µL of binding buffer, 25 µL of [3H]-Ligand (at a final concentration equal to its Kd), and 25 µL of varying concentrations of CMP-M.

-

Initiate the binding reaction by adding 100 µL of cell membrane suspension (10-20 µg of protein).

-

Incubate for 60 minutes at room temperature.

-

Terminate the assay by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: IP-1 Accumulation Assay

This protocol measures the functional antagonism of CMP-M by quantifying the inhibition of agonist-induced IP-1 accumulation.

Materials:

-